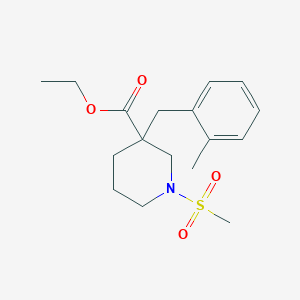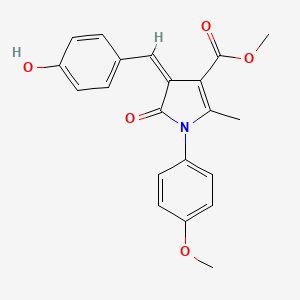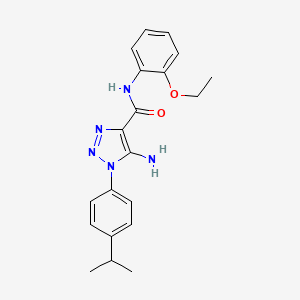
ethyl 3-(2-methylbenzyl)-1-(methylsulfonyl)-3-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(2-methylbenzyl)-1-(methylsulfonyl)-3-piperidinecarboxylate is a chemical compound that belongs to the class of piperidine-based compounds. It is a white to off-white crystalline powder that is soluble in organic solvents. This compound has gained significant attention due to its potential applications in medicinal and pharmaceutical research.
Mécanisme D'action
The exact mechanism of action of ethyl 3-(2-methylbenzyl)-1-(methylsulfonyl)-3-piperidinecarboxylate is not fully understood. However, it is believed to act by inhibiting certain enzymes that are involved in the development and progression of cancer cells. It may also act by modulating certain neurotransmitters in the brain, leading to a reduction in pain and inflammation.
Biochemical and physiological effects:
Ethyl 3-(2-methylbenzyl)-1-(methylsulfonyl)-3-piperidinecarboxylate has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce pain and inflammation, and improve cognitive function in animal models of Alzheimer's disease. The compound has also been found to have a favorable safety profile, with no significant toxicity observed in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ethyl 3-(2-methylbenzyl)-1-(methylsulfonyl)-3-piperidinecarboxylate in lab experiments is its potential to exhibit significant activity against cancer cells and neurodegenerative disorders. It is also relatively easy to synthesize and has a favorable safety profile. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.
Orientations Futures
There are several future directions for research on ethyl 3-(2-methylbenzyl)-1-(methylsulfonyl)-3-piperidinecarboxylate. One area of interest is its potential use as a treatment for various types of cancer and neurodegenerative disorders. Another area of interest is its potential use as a tool for studying the mechanisms of these diseases. Finally, further research is needed to fully understand the mechanism of action and optimize its use in various applications.
Méthodes De Synthèse
The synthesis of ethyl 3-(2-methylbenzyl)-1-(methylsulfonyl)-3-piperidinecarboxylate involves the reaction of 2-methylbenzylamine with ethyl 3-bromo-3-(methylsulfonyl)propanoate in the presence of a base. The reaction yields the desired compound as a white to off-white crystalline powder. The purity of the compound can be increased by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
Ethyl 3-(2-methylbenzyl)-1-(methylsulfonyl)-3-piperidinecarboxylate has been studied for its potential applications in medicinal and pharmaceutical research. It has been found to exhibit significant activity against certain types of cancer cells. In addition, it has shown promise as a potential treatment for Alzheimer's disease and other neurodegenerative disorders. The compound has also been studied for its potential use in the treatment of pain and inflammation.
Propriétés
IUPAC Name |
ethyl 3-[(2-methylphenyl)methyl]-1-methylsulfonylpiperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S/c1-4-22-16(19)17(12-15-9-6-5-8-14(15)2)10-7-11-18(13-17)23(3,20)21/h5-6,8-9H,4,7,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHYVNVVKQWBTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)S(=O)(=O)C)CC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-methylbenzyl)-1-(methylsulfonyl)piperidine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-(4-bromo-2-nitrophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4943350.png)
![2-bromo-4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B4943352.png)
![N,N'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]diisonicotinamide](/img/structure/B4943360.png)
![N-[2-(2-fluorophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide](/img/structure/B4943365.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B4943378.png)
![5-[(3-cyclopropyl-1-phenylpropyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B4943382.png)
![N-{3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}glycine](/img/structure/B4943383.png)
![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate](/img/structure/B4943395.png)

![N,N-dimethyl-4-[(3-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1-piperidinyl)carbonyl]aniline](/img/structure/B4943419.png)

![(4-bromo-2-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4943433.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B4943434.png)